molecular formula C7H8N2O3 B12361722 ethyl 2-oxo-5H-pyrimidine-5-carboxylate

ethyl 2-oxo-5H-pyrimidine-5-carboxylate

Cat. No.: B12361722
M. Wt: 168.15 g/mol
InChI Key: JIBIJKCVNDJDLS-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-5H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-oxo-5H-pyrimidine-5-carboxylate typically involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction is carried out in ethanol under reflux conditions for several hours . The general reaction scheme is as follows:

    Condensation Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-oxo-5H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, conditions include heating in a suitable solvent.

    Oxidation: Reagents such as potassium permanganate, conditions include acidic or basic medium.

    Reduction: Reagents such as sodium borohydride, conditions include alcoholic solvents.

Major Products Formed:

  • Substituted pyrimidines
  • Oxo derivatives
  • Dihydropyrimidines
  • Fused ring systems

Scientific Research Applications

Comparison with Similar Compounds

Ethyl 2-oxo-5H-pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

  • Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate
  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyrimidine-5-carboxylate
  • Ethyl 5-aryl-7-methyl-2-(2-oxo-2H-chromen-3-yl)-4-oxo-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine-6-carboxylate

Uniqueness: Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for drug development .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

ethyl 2-oxo-5H-pyrimidine-5-carboxylate

InChI

InChI=1S/C7H8N2O3/c1-2-12-6(10)5-3-8-7(11)9-4-5/h3-5H,2H2,1H3

InChI Key

JIBIJKCVNDJDLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC(=O)N=C1

Origin of Product

United States

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